Butanenitrile, 3-methyl-2-(phenylthio)-
Overview
Description
“Butanenitrile, 3-methyl-2-(phenylthio)-” is a chemical compound with the molecular formula C11H13NS . It is an aliphatic nitrile and a volatile organic compound .
Molecular Structure Analysis
The molecular structure of “Butanenitrile, 3-methyl-2-(phenylthio)-” contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 sulfide .Physical And Chemical Properties Analysis
“Butanenitrile, 3-methyl-2-(phenylthio)-” has a molecular weight of 191.29 g/mol . Additional physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Catalytic Reactions
Butanenitrile, 3-methyl-2-(phenylthio)-, and related compounds have been studied for their role in catalytic reactions. For instance, the use of [Ni(COD)2] and TRIPHOS as catalysts allows the isomerization of 2-methyl-3-butenenitrile, a compound structurally related to 3-methyl-2-(phenylthio)-butanenitrile, highlighting the potential of these compounds in catalytic processes (Acosta-Ramírez et al., 2008).
Physical Chemistry Studies
The physical chemistry of butanenitrile compounds, including those with phenylthio groups, has been extensively researched. Studies have measured excess molar enthalpies and other thermodynamic properties of mixtures involving butanenitrile and aromatic hydrocarbons (Letcher & Naicker, 2000).
Synthesis of Antitumor Agents
Optically pure 4-hydroxyalkanenitriles, which can include structures similar to 3-methyl-2-(phenylthio)-butanenitrile, have been synthesized for the development of antitumor lignans, demonstrating the significance of these compounds in medicinal chemistry (Itoh et al., 1993).
Biochemical Applications
Compounds like 3-methyl-2-(phenylthio)-butanenitrile have been used in biochemical research as well. For example, the immobilization of nitrilase on bioinspired silica for efficient synthesis of 2-hydroxy-4-(methylthio) butanoic acid from 2-hydroxy-4-(methylthio) butanenitrile illustrates the biochemical applications of these compounds (Jin et al., 2016).
properties
IUPAC Name |
3-methyl-2-phenylsulfanylbutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWVOJRXOQBHOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)SC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397153 | |
Record name | Butanenitrile, 3-methyl-2-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanenitrile, 3-methyl-2-(phenylthio)- | |
CAS RN |
89278-07-9 | |
Record name | Butanenitrile, 3-methyl-2-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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